molecular formula C17H16N2O4 B1678460 Piromelatine CAS No. 946846-83-9

Piromelatine

カタログ番号: B1678460
CAS番号: 946846-83-9
分子量: 312.32 g/mol
InChIキー: PNTNBIHOAPJYDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piromelatine, also known as Neu-P11, is a multimodal sleep drug under development by Neurim Pharmaceuticals. It acts as an agonist at melatonin MT1, MT2, and serotonin 5-HT1A and 5-HT1D receptors. This compound is being investigated for its potential to improve cognitive function and slow the progression of Alzheimer’s disease by promoting better sleep .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Piromelatine involves several steps, starting with the preparation of the indole derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

化学反応の分析

Types of Reactions

Piromelatine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

科学的研究の応用

Sleep Disorders

Clinical Efficacy in Insomnia:
Piromelatine has been evaluated in clinical trials for its effectiveness in treating primary insomnia. A Phase 2 clinical trial demonstrated that this compound significantly improved sleep quality by inducing deeper sleep with fewer awakenings, without impairing next-day mental performance .

Mechanism of Action:
The compound's action on melatonin receptors facilitates regulation of circadian rhythms, while its interaction with serotonin receptors enhances mood and reduces nighttime awakenings . This dual mechanism makes it particularly effective for individuals suffering from sleep disturbances related to anxiety or depression.

Cognitive Function and Neuroprotection

Alzheimer’s Disease:
Research indicates that this compound may improve cognitive functions in patients with mild Alzheimer’s disease. In preclinical studies involving rat models, this compound administration resulted in enhanced memory performance and protection against neuronal cell death associated with Alzheimer’s pathology .

Clinical Trials:
The ReCOGNITION study assessed the safety and efficacy of this compound in Alzheimer’s patients, focusing on cognitive performance over six months. Although initial results did not show significant improvements across all measures, certain genetic markers were identified that may predict individual responses to treatment .

Mechanistic Insights:
this compound's neuroprotective effects are thought to be mediated by the restoration of brain-derived neurotrophic factor (BDNF) levels and activation of cAMP response element-binding protein (CREB), which are crucial for neurogenesis and synaptic plasticity .

Mood Disorders

Antidepressant Effects:
In rodent models of chronic stress, this compound has demonstrated potential antidepressant properties by ameliorating memory deficits associated with chronic mild stress-induced anhedonia. The compound was shown to restore hippocampal BDNF and CREB levels, suggesting its role in enhancing neuroplasticity and emotional resilience .

Metabolic Disorders

Impact on Metabolic Profiles:
Preliminary studies suggest that this compound may improve metabolic profiles in conditions of chronic sleep deprivation. By enhancing insulin sensitivity and regulating metabolic responses, the compound could potentially reduce risks associated with obesity and type 2 diabetes .

Other Potential Applications

Irritable Bowel Syndrome:
this compound has also been assessed for its effects on diarrhea-predominant irritable bowel syndrome, with findings indicating potential benefits in symptom management .

Glaucoma Treatment:
Emerging research points to the possible utility of this compound in treating glaucoma, although detailed studies are still required to establish its efficacy in this area .

Table 1: Summary of Clinical Trials Involving this compound

Study NameConditionPhaseParticipantsKey Findings
ReCOGNITIONMild Alzheimer’s DiseasePhase 2500No significant cognitive improvement; safety established; genetic markers identified .
Insomnia StudyPrimary InsomniaPhase 1/2N/AImproved sleep quality; safe and well-tolerated .
IBS StudyDiarrhea-predominant IBSPhase 2N/APotential symptom relief observed .

作用機序

Piromelatine exerts its effects by acting as an agonist at melatonin MT1, MT2, and serotonin 5-HT1A and 5-HT1D receptors. This binding triggers signaling pathways that regulate sleep, mood, and cognitive functions. The compound also has a low-affinity antagonistic effect on 5-HT2B, P2X3, and TRPV1 receptors, which may contribute to its therapeutic effects .

類似化合物との比較

Similar Compounds

Uniqueness of Piromelatine

This compound is unique due to its multimodal action, targeting both melatonin and serotonin receptors. This dual action makes it potentially more effective in treating sleep disorders and cognitive impairments compared to other similar compounds .

生物活性

Piromelatine, a novel compound developed primarily for its sleep-promoting properties, exhibits a multifaceted biological activity profile. It acts as an agonist at melatonin receptors (MT1, MT2, and MT3) and serotonin receptors (5-HT1A and 5-HT1D), while also functioning as a low-affinity antagonist at 5-HT2B, P2X3, and TRPV1 receptors. This unique receptor interaction suggests potential therapeutic applications beyond sleep disorders, particularly in neurodegenerative diseases like Alzheimer's disease (AD).

This compound's mechanism involves modulation of sleep-wake cycles and neuroprotective effects. The activation of melatonin receptors is linked to improved sleep quality and maintenance, which are critical for cognitive function and overall health. Additionally, its action on serotonin receptors may contribute to mood regulation and anxiety reduction.

Alzheimer’s Disease Trials

One of the most significant areas of research on this compound is its application in Alzheimer's disease. The ReCOGNITION Phase II clinical trial evaluated the efficacy of this compound in patients with mild AD. Key findings from this study include:

  • Study Design : The trial enrolled 371 participants who were randomized to receive either this compound (5 mg, 20 mg, or 50 mg) or placebo over six months. The primary outcome was assessed using the computerized neuropsychological test battery (cNTB), with secondary outcomes including various cognitive and sleep quality measures .
  • Results : Although this compound did not significantly alter the primary outcome (cNTB), it demonstrated safety and tolerability. Notably, participants without certain genetic polymorphisms showed significant improvement in cognitive function when treated with the 20 mg dose .
  • Polymorphism Impact : A genome-wide association study identified a cluster of polymorphisms at locus 2q12 that influenced treatment response. Carriers of this polymorphism experienced worsening cognitive outcomes, while non-carriers showed significant cognitive improvements .

Insomnia Studies

In a separate study focused on insomnia, this compound was shown to enhance sleep maintenance and improve sleep architecture by increasing NREM delta power and decreasing beta power. This suggests its potential utility in treating sleep disturbances associated with various conditions, including anxiety and depression .

Metabolic Effects

Research has also indicated that this compound may regulate metabolic profiles and improve insulin sensitivity. In animal models subjected to sleep restriction, this compound treatment resulted in lower plasma glucose levels and improved cholesterol profiles compared to control groups . This finding highlights its potential role in managing metabolic disorders linked to chronic sleep deprivation.

Summary of Clinical Findings

Study FocusKey Findings
Alzheimer’s Disease No significant change in cNTB; safety confirmed; genetic polymorphisms affected response; notable improvement in non-carriers .
Insomnia Enhanced sleep maintenance; improved NREM sleep quality .
Metabolic Effects Improved insulin sensitivity; reduced plasma glucose levels in sleep-restricted rats .

特性

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxopyran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-13-2-3-15-14(9-13)11(10-19-15)4-6-18-17(21)16-8-12(20)5-7-23-16/h2-3,5,7-10,19H,4,6H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTNBIHOAPJYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241566
Record name Piromelatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946846-83-9
Record name Piromelatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946846-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piromelatine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946846839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piromelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piromelatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROMELATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UN2146K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piromelatine
Reactant of Route 2
Reactant of Route 2
Piromelatine
Reactant of Route 3
Reactant of Route 3
Piromelatine
Reactant of Route 4
Reactant of Route 4
Piromelatine
Reactant of Route 5
Reactant of Route 5
Piromelatine
Reactant of Route 6
Reactant of Route 6
Piromelatine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。